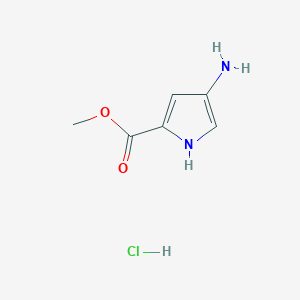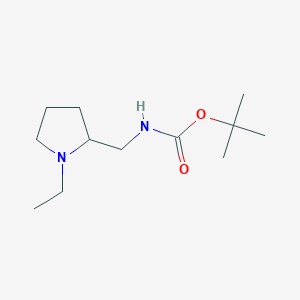
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
Descripción general
Descripción
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide, also known as MTDTC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTDTC is a member of the pyrimidine family of compounds, which are widely used in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide and its derivatives are involved in various chemical reactions and syntheses. For example, Fukada et al. (1994) explored the preparation of 2,4-dioxo-1-imidazolidinecarbothioamides through reactions with amines. This process highlights the compound's role in producing macrocyclic thioureas and thiosemicarbazone derivatives (Fukada et al., 1994). Additionally, the compound's involvement in the synthesis of new pyrimidine derivatives with potential antibacterial properties was investigated by Fathalla et al. (2006) (Fathalla et al., 2006).
Biological and Pharmacological Properties
In the biological sphere, Chaubey and Pandeya (1989) demonstrated the hypoglycemic activity of carbothioamides and related 1,2,4-thiodiazolidines, indicating potential medical applications of derivatives of this compound (Chaubey & Pandeya, 1989). Moreover, Liu et al. (2021) synthesized derivatives like 3-(3-hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde methyl hemiacetal, showcasing the multifunctionality of the molecule in various transformations (Liu et al., 2021).
Antimicrobial Applications
A series of pyrazole-1-carbothioamides and pyrimidine-2(1H)-thiones synthesized by Sharshira et al. (2012) were evaluated for their antimicrobial activity, emphasizing the compound's relevance in developing new antimicrobial agents (Sharshira, Mohamed & Hamada, 2012).
Crystal Structure Analysis
Borowiak et al. (2007) studied the crystal structure of derivatives of this compound, providing insights into the molecular interactions and potential for forming supramolecular structures (Borowiak, Dutkiewicz & Spychała, 2007).
Propiedades
IUPAC Name |
1-methyl-2,4-dioxopyrimidine-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-9-2-3(4(7)12)5(10)8-6(9)11/h2H,1H3,(H2,7,12)(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSMQSFGGKACKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine](/img/structure/B1419345.png)






![N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine](/img/structure/B1419356.png)

